N'-formyl-2-hydroxybenzohydrazide
Description
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
N-[(2-hydroxybenzoyl)amino]formamide |
InChI |
InChI=1S/C8H8N2O3/c11-5-9-10-8(13)6-3-1-2-4-7(6)12/h1-5,12H,(H,9,11)(H,10,13) |
InChI Key |
QKOBGJNIHZDKRJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NNC=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
Synthetic Yields : Substituent bulkiness affects yields. For instance, N'-(4-Ethylbenzoyl)-2-hydroxybenzhydrazide was obtained in 36% yield, lower than the 89% yield of (E)-2,4-dimethyl-N′-(2-methylbenzylidene)benzohydrazide, likely due to steric hindrance from the ethylbenzoyl group .
Crystallography : Dihedral angles between aromatic rings vary significantly. In (E)-2,4-dimethyl-N′-(2-methylbenzylidene)benzohydrazide, the angle is 88.45°, indicating near-orthogonal orientation, which may influence packing and solubility .
Purity and Stability : High HPLC purity (>97%) in derivatives like N'-(4-Ethylbenzoyl)-2-hydroxybenzhydrazide suggests stability under synthetic conditions, critical for reproducibility in drug development .
Preparation Methods
Traditional Reflux Method
In this approach, methyl salicylate reacts with excess hydrazine hydrate (NH₂NH₂·H₂O) under reflux conditions. A typical protocol involves mixing equimolar amounts of methyl salicylate (10 mmol) and hydrazine hydrate (20 mmol) in ethanol, followed by reflux at 70–80°C for 2–4 hours. The reaction proceeds via nucleophilic acyl substitution, where hydrazine displaces the methoxy group to form 2-hydroxybenzohydrazide (Figure 1). Post-reaction, the mixture is cooled, filtered, and recrystallized from ethanol to yield white crystalline solids. Reported yields range from 65–75%.
Key characterization data :
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the reaction, reducing processing times from hours to minutes. A study by Jain et al. (2007) demonstrated that irradiating a mixture of methyl salicylate (10 mmol) and hydrazine hydrate (20 mmol) at 160 W for 2–8 minutes produces 2-hydroxybenzohydrazide in 81% yield. The shorter reaction time and higher yield (compared to reflux) make this method advantageous for large-scale production.
Formylation of 2-Hydroxybenzohydrazide
This compound is synthesized via formylation of the primary amine group in 2-hydroxybenzohydrazide. Three methods are prevalent:
Formic Acid Reflux
The most straightforward approach involves reacting 2-hydroxybenzohydrazide with excess formic acid (HCOOH) under reflux. A typical protocol uses a 1:3 molar ratio of hydrazide to formic acid in ethanol, heated at 90°C for 4–6 hours. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by cooling and filtering. Yields range from 70–85%.
Characterization data :
Microwave-Assisted Formylation
Microwave irradiation enhances formylation efficiency. A mixture of 2-hydroxybenzohydrazide (10 mmol) and formic acid (30 mmol) in ethanol is irradiated at 180 W for 5–10 minutes, achieving yields of 90–93%. This method reduces energy consumption and avoids side reactions such as oxidation of the phenolic –OH group.
Solvent-Free Formylation
Green chemistry approaches utilize solvent-free conditions. 2-Hydroxybenzohydrazide is ground with formic acid (1:4 molar ratio) and heated at 80°C for 1 hour. The crude product is washed with cold water and recrystallized from ethanol, yielding 78–82%. This method minimizes waste but requires precise temperature control to prevent decomposition.
Comparative Analysis of Formylation Methods
Table 1 summarizes key parameters for each formylation method:
| Method | Reaction Time | Yield (%) | Energy Input | Purity (HPLC) |
|---|---|---|---|---|
| Formic Acid Reflux | 4–6 hours | 70–85 | High | 98.2% |
| Microwave-Assisted | 5–10 minutes | 90–93 | Moderate | 99.1% |
| Solvent-Free | 1 hour | 78–82 | Low | 97.5% |
Microwave-assisted synthesis emerges as the optimal method due to its high yield and short reaction time. However, solvent-free techniques align with green chemistry principles, making them preferable for environmentally conscious applications.
Mechanistic Insights
The formylation proceeds via nucleophilic attack of the hydrazide’s –NH₂ group on the electrophilic carbonyl carbon of formic acid (Figure 2). The reaction follows a two-step mechanism:
-
Protonation : Formic acid protonates the hydrazide’s amine group, enhancing its nucleophilicity.
-
Acyl Transfer : The nucleophilic amine attacks the formyl carbon, resulting in the formation of this compound and water.
Side reactions, such as over-formylation or oxidation, are mitigated by controlling stoichiometry and reaction temperature.
Industrial and Research Implications
The scalability of microwave-assisted synthesis makes it suitable for pharmaceutical manufacturing, where rapid production of high-purity intermediates is critical. Solvent-free methods offer cost-effective alternatives for bulk synthesis, though they require optimization to match microwave yields. Future research should explore catalytic formylation using recyclable reagents to enhance sustainability.
Q & A
Basic Research Question
- In vitro models : COX-2 inhibition assays using human recombinant enzymes (IC₅₀ values) .
- Dose-response curves : Test concentrations spanning 1–100 µM to establish efficacy and toxicity thresholds .
- Control groups : Compare with standard NSAIDs (e.g., indomethacin) and vehicle-only samples .
How do computational chemistry approaches contribute to understanding the thermosalient behavior of this compound polymorphs?
Advanced Research Question
First-principles calculations reveal:
- Elastic tensor analysis : Quantifies anisotropic thermal expansion, explaining spring-like molecular motions along specific crystallographic axes .
- Phonon dispersion curves : Predict vibrational modes driving phase transitions .
- Molecular dynamics (MD) simulations : Visualize stress accumulation and release during crystal "jumping" .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
